Sodium 2-chloro-3-fluorobenzoate

Description

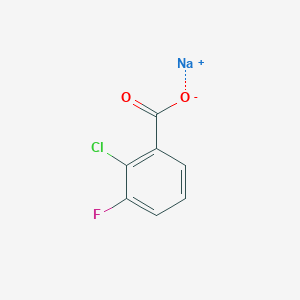

Sodium 2-chloro-3-fluorobenzoate (CAS RN: 1382106-83-3) is a sodium salt derived from 2-chloro-3-fluorobenzoic acid. Its molecular formula is C₇H₃ClFNaO₂, with a molecular weight of 196.45 g/mol (calculated based on constituent atomic masses). The compound features a benzene ring substituted with chlorine at the 2-position, fluorine at the 3-position, and a carboxylate group bound to sodium.

Properties

IUPAC Name |

sodium;2-chloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2.Na/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUHCKEZKWLMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382106-83-3 | |

| Record name | Sodium 2-chloro-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-3-fluorobenzoate typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 2-chlorobenzoic acid with fluorinating agents under controlled conditions to introduce the fluorine atom at the 3-position . The resulting 2-chloro-3-fluorobenzoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

- Intermediate for Drug Synthesis : Sodium 2-chloro-3-fluorobenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting diseases such as cancer and infectious diseases. For instance, the compound can be modified to produce aminopyrimidine derivatives that have shown activity against HIV/AIDS .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of both chlorine and fluorine atoms enhances their biological activity .

Agrochemical Applications

This compound is also explored in the agrochemical sector:

- Herbicide Development : The compound has potential applications in herbicides due to its ability to inhibit specific plant enzymes involved in growth regulation. Its derivatives can be designed to target weeds without affecting crop yield .

- Pesticide Formulations : The compound can be incorporated into pesticide formulations to enhance efficacy against pests while minimizing environmental impact. Studies have shown that fluorinated compounds often exhibit improved pest control properties compared to their non-fluorinated counterparts .

Case Study 1: Synthesis of Antiviral Agents

A study explored the synthesis of novel antiviral agents using this compound as a starting material. The researchers demonstrated that modifying the compound led to increased potency against viral infections, highlighting its role as a versatile building block in drug discovery.

Case Study 2: Development of Selective Herbicides

In agricultural research, this compound was tested for its herbicidal properties against several weed species. Results indicated that certain derivatives could selectively inhibit weed growth while being safe for crops, showcasing its potential in sustainable agriculture practices.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for antiviral drugs | Enhanced activity against HIV/AIDS |

| Antimicrobial agents | Effective against various bacterial strains | |

| Agrochemicals | Herbicide development | Selective inhibition of weed growth |

| Pesticide formulations | Improved efficacy with reduced environmental impact |

Mechanism of Action

The mechanism of action of Sodium 2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and fluorine atoms on the benzene ring can enhance the compound’s binding affinity to its targets, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering reactivity and applications:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| Sodium 2-chloro-3-fluorobenzoate | 1382106-83-3 | C₇H₃ClFNaO₂ | 196.45 | Reference compound |

| Sodium 3-chloro-4-fluorobenzoate | 1421761-18-3 | C₇H₃ClFNaO₂ | 196.45 | Cl at 3-position, F at 4-position; altered electronic effects |

| 3,5-Dichloro-4-fluorobenzoic acid | 1160573-19-2 | C₇H₃Cl₂FO₂ | 223.00 | Additional Cl at 5-position; increased steric hindrance |

Key Findings :

- Electronic Effects : The 2-chloro-3-fluoro substitution in the reference compound creates distinct electron-withdrawing effects compared to the 3-chloro-4-fluoro isomer. This impacts solubility and reactivity in nucleophilic substitution reactions .

- Steric Factors : Introducing a second chlorine (e.g., 3,5-dichloro-4-fluorobenzoic acid) reduces solubility in polar solvents due to increased hydrophobicity .

Ester Derivatives

Ester derivatives of 2-chloro-3-fluorobenzoic acid are critical intermediates in organic synthesis:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Methyl 2-chloro-3-fluorobenzoate | 647020-70-0 | C₈H₆ClFO₂ | 188.58 | Methyl ester; used as a precursor in hydrolysis reactions |

| Ethyl 2-chloro-3-fluorobenzoate | 1214379-08-4 | C₉H₈ClFO₂ | 202.61 | Ethyl ester; longer alkyl chain increases lipid solubility |

Key Findings :

- Synthetic Utility : Methyl and ethyl esters are frequently hydrolyzed to produce the free acid or sodium salt. The methyl ester (CAS 647020-70-0) is synthesized via reactions involving methyl 4-(benzylthio)-3-fluorobenzoate and sodium hypochlorite, as described in .

- Solubility Trends : Ethyl esters exhibit higher lipophilicity (LogP ~2.5) compared to methyl esters (LogP ~2.0), influencing their use in drug delivery systems .

Halogen-Substituted Analogues

Variations in halogen type and position modulate biological activity and stability:

| Compound Name | CAS RN | Molecular Formula | Halogen Substitution | Key Applications |

|---|---|---|---|---|

| This compound | 1382106-83-3 | C₇H₃ClFNaO₂ | Cl (2), F (3) | Intermediate in fine chemicals |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | 1805478-71-0 | C₁₀H₈BrClFO₂ | Br (2), Cl (3), F (6) | Pharmaceutical research |

Key Findings :

- Reactivity : Bromine substitution (e.g., in CAS 1805478-71-0) enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

- Thermal Stability: Fluorine at the 3-position (reference compound) improves thermal stability compared to non-fluorinated analogues, as inferred from studies on sodium 4-methoxybenzoate () .

Key Findings :

- Methyl esters (e.g., CAS 647020-70-0) require stringent safety protocols due to toxicity risks, while sodium salts generally pose lower acute hazards .

Biological Activity

Sodium 2-chloro-3-fluorobenzoate is a compound of significant interest in biological and chemical research due to its diverse applications and biological activities. This article explores its biological activity, including enzyme inhibition, metabolic pathways, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound is a derivative of benzoic acid, where chlorine and fluorine atoms are substituted on the benzene ring. Its molecular formula is CHClFNaO, and it exhibits unique reactivity due to the presence of halogen substituents, which enhance its binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chlorine and fluorine substituents can modulate the compound's hydrophobicity and electronic properties, influencing its affinity for various molecular targets. This mechanism is crucial in understanding its role in enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition. For instance, it serves as a model compound to investigate the inhibition of specific enzymes involved in metabolic pathways. Research indicates that this compound can effectively inhibit certain dehalogenating enzymes, impacting the degradation of halogenated aromatic compounds .

Case Study: Syntrophus aciditrophicus

A notable study examined the metabolism of this compound by Syntrophus aciditrophicus, an anaerobic bacterium known for degrading aromatic compounds. The presence of this compound inhibited the growth of S. aciditrophicus when crotonate was used as an electron donor, demonstrating its potential as an environmental pollutant that affects microbial communities .

| Compound | Growth Inhibition (%) | Substrate Depletion (mM) |

|---|---|---|

| This compound | 45% | 0.5 |

| Control (benzoate) | 10% | 1.0 |

Metabolic Pathways

Research has shown that this compound undergoes reductive dehalogenation in anaerobic conditions, leading to the accumulation of metabolites such as benzoate. The metabolic pathways involving this compound highlight its degradation potential and implications for bioremediation strategies .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy against various diseases, including cancer and infectious diseases .

Example: Antiparasitic Activity

Studies have indicated that modifications of benzoate derivatives can lead to compounds with enhanced antiparasitic activity. This compound's structural characteristics make it a candidate for further optimization in drug development targeting parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.